1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
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Overview
Description
1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound that features a bromine and nitro group attached to a phenyl ring, which is further connected to a pyrrole ring with two methyl groups and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromoacetophenone to introduce the nitro group. This is followed by a series of reactions including bromination, cyclization, and formylation to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carboxylic acid.
Reduction: 1-(4-amino-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and aldehyde groups can participate in redox reactions, affecting cellular processes. The bromine atom can also facilitate binding to specific molecular targets through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromo-2-nitrophenyl)pyrrolidine: Similar structure but lacks the aldehyde group and has a pyrrolidine ring instead of a pyrrole ring.
4-bromo-1-fluoro-2-nitrobenzene: Similar aromatic structure but with a fluorine atom instead of a pyrrole ring.
3-bromo-1-(2-nitrophenyl)propan-1-ol: Similar nitro and bromine substitution but with a different carbon chain and functional groups
Uniqueness
1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is unique due to its combination of functional groups and structural features. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring, along with the reactive aldehyde group, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C13H11BrN2O3 |
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Molecular Weight |
323.14 g/mol |
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H11BrN2O3/c1-8-5-10(7-17)9(2)15(8)12-4-3-11(14)6-13(12)16(18)19/h3-7H,1-2H3 |
InChI Key |
JMSQPCMHQJCFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Br)[N+](=O)[O-])C)C=O |
Origin of Product |
United States |
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